molecular formula C12H14IN B14852627 1-Benzyl-4-iodo-1,2,3,6-tetrahydro-pyridine

1-Benzyl-4-iodo-1,2,3,6-tetrahydro-pyridine

Cat. No.: B14852627
M. Wt: 299.15 g/mol
InChI Key: VFWLYXLTUFTKGA-UHFFFAOYSA-N
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Description

1-Benzyl-4-iodo-1,2,3,6-tetrahydro-pyridine is a heterocyclic organic compound with the molecular formula C12H14IN. It is characterized by a tetrahydropyridine ring substituted with a benzyl group at the nitrogen atom and an iodine atom at the fourth position.

Preparation Methods

The synthesis of 1-Benzyl-4-iodo-1,2,3,6-tetrahydro-pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1-Benzyl-1,2,3,6-tetrahydro-pyridine.

    Iodination: The iodination of 1-Benzyl-1,2,3,6-tetrahydro-pyridine is carried out using iodine or an iodine-containing reagent under specific reaction conditions.

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the iodination process efficiently .

Chemical Reactions Analysis

1-Benzyl-4-iodo-1,2,3,6-tetrahydro-pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Scientific Research Applications

1-Benzyl-4-iodo-1,2,3,6-tetrahydro-pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-iodo-1,2,3,6-tetrahydro-pyridine involves its interaction with specific molecular targets and pathways. The iodine atom plays a crucial role in modulating the compound’s reactivity and biological activity. The benzyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and cellular targets . The compound may act on neurotransmitter receptors or enzymes, leading to various pharmacological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H14IN

Molecular Weight

299.15 g/mol

IUPAC Name

1-benzyl-4-iodo-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C12H14IN/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-6H,7-10H2

InChI Key

VFWLYXLTUFTKGA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1I)CC2=CC=CC=C2

Origin of Product

United States

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